molecular formula C7H9FO2 B1455614 2-Cyclopentylidene-2-fluoroacetic acid CAS No. 777946-22-2

2-Cyclopentylidene-2-fluoroacetic acid

Cat. No.: B1455614
CAS No.: 777946-22-2
M. Wt: 144.14 g/mol
InChI Key: FEJYQWCCMCHIRO-UHFFFAOYSA-N
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Description

2-Cyclopentylidene-2-fluoroacetic acid is an organic compound with the molecular formula C7H9FO2 and a molecular weight of 144.15 g/mol It is characterized by the presence of a cyclopentylidene group and a fluoroacetic acid moiety

Preparation Methods

The synthesis of 2-Cyclopentylidene-2-fluoroacetic acid typically involves the reaction of cyclopentanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-Cyclopentylidene-2-fluoroacetic acid can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Cyclopentylidene-2-fluoroacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving fluoroacetic acid derivatives and to investigate metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development and as a probe for studying biological processes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentylidene-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, fluoroacetic acid derivatives are known to inhibit aconitase, an enzyme in the tricarboxylic acid cycle, by forming a stable complex with the enzyme’s active site. This inhibition disrupts cellular respiration and energy production . The compound’s effects on other molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

2-Cyclopentylidene-2-fluoroacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclopentylidene group and a fluoroacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentylidene-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-6(7(9)10)5-3-1-2-4-5/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJYQWCCMCHIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C(=O)O)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777946-22-2
Record name 2-cyclopentylidene-2-fluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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